molecular formula C8H11N3O2 B13187227 Ethyl 2-(methylamino)pyrimidine-4-carboxylate

Ethyl 2-(methylamino)pyrimidine-4-carboxylate

Cat. No.: B13187227
M. Wt: 181.19 g/mol
InChI Key: UHZGPHZJXHUBLI-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)pyrimidine-4-carboxylate (CAS 1692153-94-8) is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol. This pyrimidine derivative serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both a methylamino substituent and an ethyl carboxylate ester, makes it a valuable scaffold for constructing more complex molecules. Pyrimidine-carboxylate esters are recognized as privileged structures in pharmaceutical development due to their broad biological activity. This compound is particularly significant for researchers investigating novel therapeutic agents. For instance, structurally related 6-aminopyrimidine carboxamide compounds have been identified as promising scaffolds with antitubercular activity, demonstrating a novel mechanism of action against Mycobacterium tuberculosis and no cross-resistance with conventional drugs . Furthermore, similar ethyl pyrimidine-carboxylate derivatives are utilized in the synthesis of targeted inhibitors, such as those for the lactate dehydrogenase (LDH) enzyme, which is a significant target in cancer research and other diseases . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(methylamino)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5-10-8(9-2)11-6/h4-5H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZGPHZJXHUBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester and a methylamino group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol. The unique structural characteristics contribute to its reactivity and biological activity, making it a valuable compound in pharmacological research.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Common methods include:

  • Condensation Reactions : Reaction of ethyl 2-chloro-3-oxobutanoate with methylamine.
  • Cyclization : Cyclization of appropriate precursors under acidic or basic conditions.
  • Nucleophilic Substitution : Utilizing nucleophilic agents to introduce the methylamino group into the pyrimidine structure.

Biological Activity

This compound exhibits significant biological activities, particularly in the following areas:

1. Inhibition of Transcription Factors

Research indicates that this compound can inhibit transcription factors such as AP-1 and NF-κB, which are critical in regulating gene expression related to inflammation and cancer pathways. In vitro studies have shown that it effectively reduces the transcriptional activation in Jurkat T cells, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with tumor growth .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting the activity of inflammatory mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It modulates receptor activity related to cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies and Research Findings

A selection of studies highlights the compound's efficacy and potential applications:

StudyFindings
Demonstrated inhibition of NF-κB-mediated gene expression in Jurkat T cells with IC₅₀ values indicating significant potency.
Showed anticancer effects in vitro against colon cancer cells, with reduced cell viability at concentrations as low as 10 µM.
Reported anti-inflammatory properties through inhibition of TNF-alpha production in macrophage models.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential future studies could focus on:

  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.
  • Clinical Trials : Assessing the compound's effectiveness in clinical settings for treating inflammatory diseases and cancer.

Comparison with Similar Compounds

Ethyl 4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2)

  • Structural Features: Substituted with a methylthio (-SMe) group at position 2 and a 4-methoxybenzylamino group at position 4.
  • Similarity Score : 0.89 (structural similarity to the target compound) .
  • Key Differences: The methylthio group is less polar than the methylamino group, reducing hydrogen-bonding capacity.
  • Applications : Likely used in drug discovery for its tunable electronic properties and stability.

Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4)

  • Structural Features: Amino (-NH2) group at position 4 and methylthio (-SMe) at position 2.
  • Molecular Weight : 227.28 g/mol .
  • Methylthio vs. methylamino: Sulfur’s lower electronegativity alters electronic distribution on the pyrimidine ring.
  • Applications: A building block in synthesizing antiviral or anticancer agents due to its reactive amino group .

Ethyl 2-Hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1)

  • Structural Features : Hydroxyl (-OH) at position 2 and methyl group at position 5.
  • Molecular Weight : 182.18 g/mol .
  • Key Differences: The hydroxyl group increases acidity (pKa ~8–10) and solubility in aqueous media.
  • Storage : Requires refrigeration (2–8°C) due to ester hydrolysis sensitivity .

Ethyl 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1260585-14-5)

  • Structural Features: Trifluoromethyl (-CF3) at position 2 and amino (-NH2) at position 6.
  • Key Differences :
    • The -CF3 group is strongly electron-withdrawing, altering ring electron density and metabolic stability.
    • Higher molecular weight (253.21 g/mol) may impact bioavailability .
  • Applications : Useful in fluorinated drug candidates for enhanced pharmacokinetic properties.

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications
Ethyl 2-(methylamino)pyrimidine-4-carboxylate -NHCH3 (2), -COOEt (4) ~195.20 (estimated) Moderate polarity, reactive methylamino Drug intermediates, agrochemicals
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate -SMe (2), -NHBz(OMe) (4) ~342.40 (estimated) High lipophilicity, stable Targeted therapeutics
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate -SMe (2), -NH2 (4) 227.28 Polar, reactive amino group Antiviral agents
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate -OH (2), -CH3 (6) 182.18 Acidic, hydrolytically sensitive Research reagent
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate -CF3 (2), -NH2 (6) 253.21 Electron-deficient, fluorinated Fluorinated drug candidates

Research Findings and Trends

  • Electronic Effects: Methylamino groups enhance nucleophilic reactivity at position 2 compared to methylthio or hydroxyl groups, making the target compound more versatile in coupling reactions .
  • Solubility: Hydroxyl and amino substituents improve aqueous solubility, whereas methylthio and trifluoromethyl groups favor lipid solubility .
  • Stability : Ester-containing compounds like Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate require controlled storage to prevent hydrolysis, a consideration for industrial scale-up .

Preparation Methods

Synthesis of 4-Hydroxypyrimidines

One approach involves the preparation of 4-hydroxypyrimidines from 3-amino-2-unsaturated carboxylates and carboxylic acid amides. The 4-hydroxypyrimidine is also known as a 4-pyrimidone or 4-pyrimidinol. The general reaction scheme involves reacting a β-ketoester with an amidine or by reacting a β-ketoester and thiourea with each other, followed by desulfurization of the resulting product by use of Raney nickel.

Preparation of 2-Methyl-4-amino-5-aminomethylpyrimidine

Another patent discusses an improved process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine (AMP), a central intermediate in the synthesis of vitamin B1 (thiamine). The process involves converting 5-alkoxymethylpyrimidines directly into AMP by reaction with ammonia in the presence of catalysts. The reaction is typically carried out in an inert organic solvent or in ammonia itself, in a temperature range of about 50-400° C, preferably about 180-350° C, and particularly preferably in a range of 210-300° C. Catalysts such as Lewis or Bronsted acids, preferably Lewis-acid oxidic compounds of the elements of groups IVA and IIIB, particularly preferably Aluminum oxide \$$Al2O3\$$, are used.

Synthetic Considerations

Based on the information, here are some potential strategies for synthesizing Ethyl 2-(methylamino)pyrimidine-4-carboxylate:

  • From a 4-Hydroxypyrimidine Precursor: Starting with a suitably substituted 4-hydroxypyrimidine, perform chlorination to convert the hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine. Finally, esterify the carboxylic acid at position 4 to obtain the target compound.
  • Using a β-Ketoester and Amidine/Thiourea: React a β-ketoester with methylamidine or thiourea, followed by desulfurization if thiourea is used, to form the pyrimidine ring. Introduce the ethyl ester at position 4 through appropriate synthetic manipulations.
  • Modifying 2-Methyl-4-amino-5-aminomethylpyrimidine (AMP): Although AMP has a different substitution pattern, its synthesis involves reactions with ammonia and catalysts, which may provide insight into introducing the methylamino group at the 2-position of the pyrimidine ring. Further modifications would be needed to introduce the ester group at the 4-position and remove the aminomethyl group at the 5-position.

Additional Resources

To find more specific preparation methods, refer to these sources:

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